molecular formula C19H14FN3O B2952136 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359208-50-6

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2952136
CAS No.: 1359208-50-6
M. Wt: 319.339
InChI Key: MWCXPKZKXPZTAI-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 2-fluorobenzyl group at the N5 position and a phenyl substituent at the C2 position.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-16-9-5-4-8-15(16)13-22-10-11-23-18(19(22)24)12-17(21-23)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXPKZKXPZTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with 2-phenylpyrazolo[1,5-a]pyrazine-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
5-(2-Fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Target) C₁₉H₁₄FN₃O 335.33* 2-Fluorobenzyl (N5), Phenyl (C2) Core structure with halogen-enhanced binding potential N/A
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₀H₁₅F₂N₃O₂ 367.35 2-Fluorobenzyl (N5), 4-Fluorophenyl (C2), Hydroxymethyl (C3) Increased polarity due to hydroxymethyl; dual fluorination enhances stability
(7S)-7-Methyl-3-(2-oxo-1-phenylpyrrolidin-3-yl)-5-(4-(trifluoromethyl)phenyl) analog C₂₄H₂₁F₃N₄O₂ 478.45 Trifluoromethylphenyl (C5), Methyl-pyrrolidinone (C3) Enhanced lipophilicity; chiral center influences pharmacokinetics
5-((2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₂₄H₂₀N₄O₃ 412.45 Methoxyphenyl-oxazolylmethyl (N5), Phenyl (C2) Oxazole ring introduces rigidity; methoxy group improves metabolic stability
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl (C3), Oxadiazolylmethyl (N5) Oxadiazole enhances hydrogen bonding; hydroxymethyl increases hydrophilicity

*Calculated based on core structure and substituents.

Physicochemical Properties

  • Solubility : Hydroxymethyl () and oxadiazole () substituents enhance hydrophilicity, whereas trifluoromethyl groups () increase lipophilicity. The target compound’s fluorobenzyl group balances moderate solubility and membrane permeability.
  • Stability : The absence of a reactive vinyl sulfone in the target compound reduces susceptibility to cyclization or glutathione adduct formation, a limitation observed in dihydropyrazolo derivatives .

Biological Activity

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse pharmacological properties. The incorporation of a fluorobenzyl group enhances its interaction with biological targets, potentially leading to significant therapeutic applications.

  • Molecular Formula: C20_{20}H16_{16}FN3_3O2_2
  • Molecular Weight: 349.4 g/mol
  • CAS Number: 1359208-50-6

Structural Features

The compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of the fluorobenzyl group and the phenyl moiety contributes to its distinct chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit promising anticancer activity. A study highlighted that similar compounds selectively inhibit the growth of lung cancer cells (H322) containing mutated p53 genes. Specifically, compound 5j from the same family was shown to induce apoptosis in these cancer cells while being non-cytotoxic to normal endothelial cells (HUVECs) at concentrations up to 40 µM, suggesting a potential therapeutic window for cancer treatment .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5jH32220Induces apoptosis
5jHUVEC>40Non-cytotoxic

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation or modulating signaling pathways associated with cancer cell survival .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with appropriate pyrazine precursors in the presence of catalysts under controlled conditions. This multi-step process can be optimized for yield and purity using modern synthetic techniques including continuous flow chemistry .

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